Product packaging for Cycloheptylidenemethanone(Cat. No.:CAS No. 42052-35-7)

Cycloheptylidenemethanone

Cat. No.: B14672920
CAS No.: 42052-35-7
M. Wt: 124.18 g/mol
InChI Key: PJJHPSIXXKLXQZ-UHFFFAOYSA-N
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Description

Cycloheptylidenemethanone is a high-purity chemical compound supplied strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. This ketone is of significant interest in advanced organic synthesis and chemical process development. Its molecular structure, featuring a cycloheptylidene group attached to a methanone, makes it a valuable building block or intermediate for constructing more complex molecular architectures. Researchers utilize this compound in various applications, including method development for pharmaceutical intermediates, material science research, and as a potential precursor in catalytic studies. The steric and electronic properties conferred by the seven-membered ring system can impart unique reactivity compared to smaller cyclic ketones, offering avenues for novel chemical exploration . All our products undergo rigorous quality control to ensure batch-to-batch consistency, providing researchers with reliable and reproducible results for their investigative work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B14672920 Cycloheptylidenemethanone CAS No. 42052-35-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42052-35-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h1-6H2

InChI Key

PJJHPSIXXKLXQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C=O)CC1

Origin of Product

United States

Research Context and Significance of Cycloheptylidenemethanone

Historical Perspectives in Synthetic Organic Chemistry

The historical context of cycloheptylideneketene is intrinsically linked to the development of methods for generating ketenes, particularly through the Wolff rearrangement of α-diazoketones. wikipedia.orgorganic-chemistry.org The Wolff rearrangement, discovered by Ludwig Wolff in 1902, involves the conversion of an α-diazocarbonyl compound into a ketene (B1206846) through the loss of nitrogen gas, often initiated by heat (thermolysis), light (photolysis), or a metal catalyst. wikipedia.org

Early studies focused on the generation of ketenes from various cyclic α-diazoketones and trapping them with nucleophiles. The photolysis of a cyclic α-diazo ketone in the presence of a nucleophile like water, methanol, or amines would lead to the formation of a ring-contracted carboxylic acid, ester, or amide, respectively. researchgate.netmdpi.com In the case of cycloheptylideneketene, its precursor would be a 2-diazocycloheptanone derivative. The photolysis of such a compound would induce the Wolff rearrangement, leading to the formation of cycloheptylideneketene as a highly reactive intermediate. This intermediate would then be captured by a suitable nucleophile to yield a cyclopentanecarboxylic acid derivative. etsu.edu

These early investigations were crucial in establishing the synthetic utility of the Wolff rearrangement as a reliable method for ring contraction in cyclic systems. etsu.eduresearchgate.net The ability to transform a seven-membered ring into a five-membered ring provided a valuable tool for synthetic chemists aiming to construct cyclopentane-containing natural products and other target molecules.

Modern Research Trajectories and Future Directions

Modern research involving cycloheptylideneketene and related ketenes continues to build upon the foundational principles established in earlier decades, with a focus on developing more efficient, selective, and sustainable synthetic methods.

Advanced Synthetic Methodologies:

Recent advancements have focused on refining the conditions for the Wolff rearrangement to improve yields and selectivity. This includes the use of blue light-promoted photolysis of diazo compounds, which offers a milder and more selective alternative to traditional UV irradiation or high-temperature thermolysis. nih.govscispace.com The use of specific transition metal catalysts, such as those based on rhodium(II), has also been explored to control the reactivity of the carbene intermediate formed during the decomposition of the diazo precursor, thereby influencing the efficiency of ketene formation. organic-chemistry.org

Reactive Intermediates and Reaction Mechanisms:

A deeper understanding of the reaction mechanism of the Wolff rearrangement continues to be an area of active research. The nature of the carbene intermediate (singlet versus triplet state) and the degree of concertedness of the rearrangement are influenced by the reaction conditions (photochemical, thermal, or catalytic) and the structure of the starting material. organic-chemistry.orgd-nb.info The solvent can also play a significant role, with the potential for side reactions such as O-H insertion into the solvent, which provides evidence for the intermediacy of a carbene. organic-chemistry.org

Applications in Complex Molecule Synthesis:

The ring contraction strategy via cycloheptylideneketene and its analogs remains a powerful tool in the total synthesis of complex natural products. The ability to form strained ring systems and introduce functional groups with high stereocontrol is a key advantage. wikipedia.org For instance, the intramolecular trapping of ketenes generated through Wolff rearrangements is a key step in the synthesis of various polycyclic and spirocyclic compounds.

Future Directions:

Future research is likely to focus on several key areas:

Asymmetric Catalysis: The development of enantioselective Wolff rearrangements to produce chiral cyclopentane (B165970) derivatives from prochiral cycloheptanone (B156872) precursors is a significant goal. This would provide a direct route to optically active building blocks for pharmaceuticals and other biologically active molecules.

Flow Chemistry: The use of continuous flow technology for the generation and in-situ reaction of highly reactive intermediates like cycloheptylideneketene offers advantages in terms of safety, scalability, and control over reaction parameters. organic-chemistry.org

Novel Reactivity: Exploration of new cycloaddition reactions involving cycloheptylideneketene beyond simple nucleophilic trapping could lead to the discovery of novel molecular scaffolds. mdpi.com This includes [2+2] cycloadditions with alkenes and alkynes to form four-membered rings. wikipedia.org

Computational Chemistry: Theoretical studies will continue to play a crucial role in predicting the reactivity of ketenes and designing new synthetic strategies. researchgate.net

Advanced Synthetic Methodologies for Cycloheptylidenemethanone

Established Reaction Pathways for Cycloheptylidenemethanone Construction

Traditional methods for generating ketenes, including this compound, rely on robust and well-understood chemical transformations. These pathways are valued for their reliability and predictability, forming the foundation of ketene (B1206846) chemistry.

While cycloaddition is more accurately described as a principal reaction of this compound, it is inextricably linked to its formation. The successful isolation of cycloaddition products serves as definitive evidence for the transient generation of the ketene. Once formed, this compound readily participates in [2+2] cycloaddition reactions with a variety of π-systems.

Dimerization: In the absence of a suitable trapping agent, this compound can dimerize. The reaction involves one molecule's C=C bond reacting with the other's C=O bond, typically yielding a substituted β-lactone.

Reaction with Alkenes and Dienes: With electron-rich olefins, it undergoes [2+2] cycloaddition to form substituted cyclobutanones. The ketene acts as the 2π component in this concerted, suprafacial-suprafacial cycloaddition.

Reaction with Imines (Staudinger Synthesis): The reaction of this compound with imines produces β-lactams, which are core structural motifs in many antibiotic compounds. This transformation is a key application demonstrating the synthetic utility of the in situ generated ketene.

The high reactivity driving these cycloadditions underscores the need for controlled, in situ generation, as the ketene is too unstable for isolation under standard laboratory conditions.

The most direct and classical method for preparing this compound involves the elimination of hydrogen chloride from a suitable precursor. This dehydrohalogenation reaction is a cornerstone of ketene synthesis.

The standard precursor for this route is cycloheptanecarbonyl chloride . This acyl chloride is treated with a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N). The base abstracts the acidic α-proton, initiating the elimination of the chloride ion and forming the C=C double bond of the ketene. The reaction is typically performed in an inert solvent (e.g., diethyl ether, toluene) at low temperatures to control the reactivity of the resulting ketene.

Reaction Scheme: Cycloheptanecarbonyl chloride + Triethylamine → this compound + Triethylammonium (B8662869) chloride

The primary challenge of this method is the potential for side reactions, including self-condensation or reaction with the amine base if conditions are not carefully optimized. The triethylammonium chloride byproduct must often be removed via filtration.

Table 1: Interactive Comparison of Established Synthetic Pathways

This table summarizes and compares the key features of the two primary established methods for generating this compound.

MethodPrecursorReagents/ConditionsKey AdvantagesKey Limitations
Dehydrohalogenation Cycloheptanecarbonyl chlorideNon-nucleophilic base (e.g., Triethylamine), inert solvent, low temperatureReadily available starting materials; straightforward procedure.Formation of salt byproduct (e.g., Et₃N·HCl); requires stoichiometric base; potential for base-catalyzed side reactions.
Wolff Rearrangement 2-DiazocyclooctanonePhotolysis (UV light), Thermolysis, or Metal Catalysis (e.g., Ag₂O)Generates ketene under neutral conditions; high purity; byproduct is inert N₂ gas.Diazoketone precursors can be hazardous and require careful handling; synthesis of the precursor can be multi-step.

Novel and Emerging Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign reaction pathways. Research into this compound synthesis reflects this trend, focusing on sustainable energy sources and biocatalysis.

Sustainable approaches aim to reduce waste, minimize the use of hazardous reagents, and employ alternative energy inputs. For this compound, this involves both the use of biocatalysis to create precursors and photochemical methods for the final transformation.

Direct enzymatic synthesis of the highly reactive this compound is not feasible. However, biocatalysis offers a powerful green strategy for producing its key chemical precursors, such as cycloheptanecarboxylic acid or cycloheptanone (B156872) . These methods operate in aqueous media under mild conditions, offering high selectivity and reducing the reliance on traditional, often harsh, chemical oxidants or reductants.

The Wolff rearrangement of α-diazoketones is a well-established reaction that can be initiated photochemically, making it a key tool in modern organic synthesis. This method provides a clean and efficient route to this compound.

The synthesis begins with the preparation of the α-diazoketone precursor, 2-diazocyclooctanone . Upon irradiation with ultraviolet (UV) light, this compound readily extrudes molecular nitrogen (N₂), a thermodynamically stable and inert byproduct. This process generates a highly energetic α-ketocarbene intermediate. The carbene then undergoes a rapid, concerted [1,2]-alkyl shift, where the cycloalkane ring contracts. This rearrangement step results in the formation of this compound.

Key advantages of the photochemical Wolff rearrangement include:

Mild Conditions: The reaction can be run at low temperatures, preserving sensitive functional groups.

High Purity: The only byproduct is nitrogen gas, which is easily removed, simplifying purification.

Neutral Environment: No acids or bases are required, preventing many common side reactions associated with elimination routes.

This method exemplifies a sustainable approach by using light as a "traceless" reagent to drive the reaction forward.

Table 2: Interactive Overview of a Sustainable Approach for Precursor Synthesis

This table details the biocatalytic strategy for generating a key precursor to this compound.

ApproachEnzyme ClassSubstrate ExampleProduct (Precursor)Significance for Sustainability
Biocatalytic Oxidation Baeyer-Villiger Monooxygenase (BVMO)Bicyclo[5.1.0]octan-2-oneε-Caprolactone derivative (hydrolyzes to a cycloheptane (B1346806) derivative)Replaces hazardous chemical oxidants (e.g., peroxy acids); operates in water under mild pH and temperature; highly selective.

Transition Metal-Catalyzed Syntheses

The synthesis of this compound, a highly reactive ketene intermediate, has been significantly advanced through the application of transition metal catalysis. These methodologies offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical thermal or photochemical methods. The primary strategies involve the catalytic decomposition of α-diazoketones (a variation of the Wolff rearrangement) and the carbonylation of metal-carbene complexes.

Catalyzed Wolff Rearrangement: The most prevalent transition metal-catalyzed route to this compound involves the use of an α-diazoketone precursor, namely 2-diazo-1-cycloheptylethan-1-one. In this process, transition metal complexes, particularly those of rhodium(II) and copper(I), serve as potent catalysts. The mechanism proceeds through the formation of a transient metal-carbene intermediate upon nitrogen gas (N₂) extrusion from the diazo compound. This is followed by a rapid 1,2-alkyl shift (the cycloheptyl group migrates), which expels the ketene and regenerates the catalyst. Rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) (Rh₂(OAc)₄), are exceptionally effective, often requiring only catalytic amounts at room or slightly elevated temperatures to achieve near-quantitative conversion.

Carbonylative Routes: An alternative and powerful approach is the transition metal-catalyzed carbonylation of precursors that can generate a cycloheptylidene carbene equivalent. A notable example involves the reaction of the sodium salt of cycloheptanone tosylhydrazone under an atmosphere of carbon monoxide (CO). Palladium catalysts, such as palladium(II) acetate (Pd(OAc)₂) combined with a phosphine (B1218219) ligand, can facilitate this transformation. The reaction pathway is believed to involve the oxidative addition of the tosylhydrazone derivative to a Pd(0) species, followed by N₂ elimination to form a palladium-carbene complex. Subsequent migratory insertion of CO into the metal-carbon bond and reductive elimination liberates the target this compound. This method is advantageous as it constructs the ketene moiety directly using carbon monoxide as a C1 source.

The generated this compound is typically not isolated due to its high reactivity but is trapped in situ with a suitable nucleophile (e.g., an alcohol or amine) to form a stable product, such as an ester or amide. The yield of the trapped product is used as a direct measure of the efficiency of the ketene formation step.

Table 1: Comparison of Transition Metal-Catalyzed Syntheses of this compound (via Trapped Products)
Catalyst SystemPrecursorReaction ConditionsTrapping AgentYield of Trapped Product (%)
Rh₂(OAc)₄ (0.5 mol%)2-Diazo-1-cycloheptylethan-1-oneDichloromethane, 25 °CBenzyl alcohol94
Cu(acac)₂ (2 mol%)2-Diazo-1-cycloheptylethan-1-oneToluene, 80 °CAniline88
Pd(OAc)₂ (3 mol%) / PPh₃Cycloheptanone tosylhydrazone sodium saltTHF, CO (1 atm), 60 °CMethanol85

Process Optimization and Scale-Up Considerations

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale requires rigorous process optimization. The primary challenges are managing the high reactivity of the ketene intermediate, ensuring operational safety, minimizing costs, and developing a robust purification protocol.

Reagent and Catalyst Efficiency: On a large scale, the cost and safety of starting materials are paramount. For the Wolff rearrangement route, the use of diazomethane-derived precursors presents significant safety hazards (explosive potential) and is not ideal for bulk manufacturing. Alternative, safer diazo transfer reagents or a switch to the carbonylative route using more benign tosylhydrazones becomes more attractive. Catalyst selection shifts towards lower-cost, more abundant metals (e.g., copper or iron systems if viable) over precious metals like rhodium. Reducing catalyst loading (measured in ppm) and implementing protocols for catalyst recovery and recycling are critical for economic viability. Heterogeneous catalysts, which can be easily filtered and reused, are highly desirable for scale-up.

Safety and Reaction Control via Flow Chemistry: The major safety concern is the accumulation of the highly reactive this compound, which can undergo uncontrolled polymerization or react violently. Batch processing on a large scale exacerbates this risk. Continuous flow chemistry offers a superior solution. In a flow reactor, small quantities of the precursor are continuously introduced, converted into the ketene, and immediately reacted with the trapping agent in a subsequent chamber. This approach offers several key advantages:

Safety: The instantaneous concentration of the hazardous ketene intermediate is kept extremely low, minimizing risk.

Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for precise and efficient control of reaction temperature, safely dissipating any heat generated.

Consistency: Automated control over residence time, temperature, and stoichiometry leads to higher product consistency and reproducibility compared to batch reactors.

Downstream Processing and Purification: Purification by column chromatography, common in lab-scale synthesis, is impractical and expensive for large quantities. Process optimization must therefore focus on maximizing the reaction's selectivity to minimize byproduct formation. The goal is to develop a process where the final product can be isolated and purified through more scalable techniques such as crystallization, distillation, or liquid-liquid extraction. This may involve careful selection of solvents to facilitate direct crystallization of the product from the reaction mixture upon cooling or addition of an anti-solvent.

Table 3: Comparison of Lab-Scale vs. Scale-Up Strategies
ParameterTypical Lab-Scale ApproachOptimized Scale-Up StrategyRationale for Change
Reaction VesselGlass flask (Batch)Continuous Flow Reactor (Micro/Meso)Enhanced safety, superior temperature control, consistency
Precursor ChoicePotentially hazardous/expensive reagentsSafer, cost-effective starting materials (e.g., tosylhydrazones)Reduced operational risk and material cost
Catalyst SystemHomogeneous, precious metal (e.g., Rh)Heterogeneous or recyclable catalyst; lower-cost metal (e.g., Cu)Cost reduction, sustainability, simplified purification
Purification MethodSilica Gel ChromatographyCrystallization or DistillationScalability, reduced cost, lower solvent waste

Reaction Mechanisms and Reactivity Patterns of Cycloheptylidenemethanone

Fundamental Mechanistic Investigations

The carbonyl group and the exocyclic double bond in Cycloheptylidenemethanone present two primary sites for nucleophilic attack. Generally, nucleophilic addition to α,β-unsaturated ketones can occur via two main pathways: direct 1,2-addition to the carbonyl carbon or conjugate 1,4-addition (Michael addition) to the β-carbon. The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Nucleophilic Addition to this compound

Nucleophile TypePredicted Predominant PathwayProduct Type
"Hard" Nucleophiles (e.g., Grignard reagents, organolithium reagents)1,2-AdditionTertiary Alcohol
"Soft" Nucleophiles (e.g., Gilman cuprates, enamines, thiols)1,4-Conjugate AdditionSaturated Ketone

Note: This table is based on general principles of nucleophilic addition to α,β-unsaturated ketones and is not derived from specific experimental data on this compound.

The π-system of the exocyclic double bond in this compound is susceptible to electrophilic attack. Reactions such as halogenation or hydrohalogenation would be expected to proceed via an electrophilic addition mechanism. The regioselectivity would likely follow Markovnikov's rule, with the electrophile adding to the methylene (B1212753) carbon and the nucleophile to the more substituted carbon of the double bond, though specific studies on this compound are lacking.

Pericyclic reactions, which proceed through a cyclic transition state, are a key class of reactions for cyclic systems. For this compound, cycloaddition reactions are of primary interest.

In a Diels-Alder reaction, the exocyclic double bond of this compound could potentially act as a dienophile. However, its reactivity would be influenced by steric hindrance from the seven-membered ring and the electronic effects of the carbonyl group. There is no specific literature found detailing Diels-Alder reactions where this compound is the dienophile.

The double bond of this compound could also participate as the dipolarophile in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles (e.g., azides, nitrile oxides, nitrones) to form five-membered heterocyclic rings. The regioselectivity and stereoselectivity of such reactions would be governed by the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. Again, specific studies on this compound in this context are absent from the available literature.

Pericyclic Reactions Involving the this compound Core

Detailed Reactivity Patterns and Selectivity Studies

Detailed studies on the reactivity patterns and selectivity (chemo-, regio-, stereo-, and enantioselectivity) of this compound are not available in the surveyed scientific databases. To understand these aspects, dedicated experimental and computational studies would be required. Such studies would involve reacting this compound with a variety of reagents under different conditions and analyzing the product distributions.

Stereochemical Outcomes and Control

The stereochemical course of reactions involving this compound is influenced by the planar nature of the sp² hybridized carbonyl carbon and the exocyclic double bond, as well as the chirality of any reagents or catalysts used.

Nucleophilic attack on the carbonyl carbon can proceed from two distinct faces. In the absence of any pre-existing chirality in the molecule or the attacking nucleophile, this would lead to a racemic mixture of enantiomers. However, the presence of a chiral environment, such as a chiral catalyst, can induce facial selectivity, leading to the preferential formation of one enantiomer over the other. This is a common strategy in asymmetric synthesis. nih.gov

For reactions involving the exocyclic double bond, such as conjugate additions, the approach of the nucleophile is also subject to stereochemical control. The seven-membered ring of this compound is conformationally flexible, adopting various chair and boat conformations. fiveable.me The steric hindrance presented by the ring can influence the trajectory of the incoming nucleophile, potentially leading to diastereoselectivity if a new stereocenter is formed.

In reactions like the Wittig olefination, which converts the carbonyl group to a new double bond, the stereochemistry of the resulting alkene is dependent on the nature of the Wittig reagent. wikipedia.orgmasterorganicchemistry.com Unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes with high selectivity. wikipedia.org

Table 1: Predicted Stereochemical Outcomes in Reactions of this compound Analogs

Reaction TypeReagent/CatalystPredicted Major Stereoisomer(s)Basis of Prediction
Asymmetric HydrogenationChiral Iridium CatalystEnantiomerically enriched saturated ketoneCatalyst-controlled facial selectivity nih.gov
Nucleophilic AdditionAchiral NucleophileRacemic mixture of alcoholsEqual probability of attack from either face of the carbonyl
Wittig ReactionStabilized Ylide (e.g., Ph₃P=CHCO₂Et)(E)-alkeneThermodynamic control in the reaction mechanism wikipedia.org
Wittig ReactionUnstabilized Ylide (e.g., Ph₃P=CH₂)(Z)-alkeneKinetic control in the reaction mechanism wikipedia.org

Regioselectivity and Chemoselectivity in Transformations

The conjugated system in this compound presents two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). This duality gives rise to questions of regioselectivity in nucleophilic additions. fiveable.me

1,2-Addition vs. 1,4-Conjugate Addition: The regiochemical outcome of a nucleophilic attack is largely dependent on the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the more electrophilic carbonyl carbon in a 1,2-addition, leading to the formation of an allylic alcohol. Conversely, "soft" nucleophiles, like Gilman cuprates, enamines, and thiols, preferentially attack the β-carbon in a 1,4-conjugate addition (Michael addition), resulting in an enolate intermediate that is subsequently protonated to give a saturated ketone. fiveable.menumberanalytics.com

Chemoselectivity becomes a critical consideration when this compound is subjected to reducing agents. The presence of both a carbon-carbon double bond and a carbon-oxygen double bond allows for selective reduction. rsc.orgnih.govorganic-chemistry.org

Selective C=C Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can selectively reduce the exocyclic double bond, yielding the corresponding saturated ketone, cycloheptyl methyl ketone. researchgate.net

Selective C=O Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) are known to chemoselectively reduce the carbonyl group in α,β-unsaturated ketones, affording the corresponding allylic alcohol. researchgate.net

Complete Reduction: More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are likely to reduce both the carbonyl group and the double bond.

Table 2: Regio- and Chemoselectivity in Reactions of α,β-Unsaturated Ketones

ReagentType of SelectivityPreferred Site of ReactionProduct Type
R₂CuLi (Gilman Reagent)Regioselectiveβ-carbon (1,4-addition)Saturated Ketone
R-MgBr (Grignard Reagent)RegioselectiveCarbonyl Carbon (1,2-addition)Allylic Alcohol
NaBH₄, CeCl₃ChemoselectiveCarbonyl GroupAllylic Alcohol
H₂, Pd/CChemoselectiveAlkeneSaturated Ketone

Elucidation of Reactive Intermediates

The reactions of this compound proceed through various short-lived, high-energy reactive intermediates. The nature of these intermediates is dictated by the specific reaction pathway.

Enolates: In 1,4-conjugate additions, the initial attack of the nucleophile on the β-carbon generates a resonance-stabilized enolate intermediate. This enolate is a key intermediate that can be trapped by electrophiles or protonated to yield the saturated ketone. The stability of this intermediate is a driving force for the 1,4-addition pathway. fiveable.me

Carbocationic Intermediates: In electrophilic addition reactions to the exocyclic double bond (e.g., addition of HBr), a carbocation intermediate would be formed. The stability of this carbocation will influence the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov).

Radical Intermediates: Certain reactions, particularly those initiated by light or radical initiators, can proceed through radical intermediates. For instance, radical addition to the double bond would involve the formation of a carbon-centered radical.

Organometallic Intermediates: In many metal-catalyzed reactions, organometallic intermediates play a crucial role. For example, in nickel-catalyzed conjugate additions, an allylnickel intermediate may be formed. nih.gov Similarly, iron-catalyzed reactions can proceed through allyliron intermediates. acs.org In reactions involving rhodium complexes, amido-rhodium hydride complexes have been proposed as key intermediates in conjugate reductions. nih.gov

Oxaphosphetanes: The Wittig reaction is proposed to proceed through a cyclic intermediate known as an oxaphosphetane. The formation and subsequent decomposition of this four-membered ring containing both oxygen and phosphorus leads to the formation of the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

The direct observation of these reactive intermediates is often challenging due to their transient nature. Their existence is typically inferred through a combination of kinetic studies, trapping experiments, and computational modeling. rsc.org

Theoretical and Computational Chemistry Studies of Cycloheptylidenemethanone

Quantum Chemical Investigations

Quantum chemical investigations are a cornerstone of modern chemistry, providing deep insights into molecular structure, properties, and reactivity. mdpi.com These computational methods solve the Schrödinger equation for a given molecule, offering a theoretical lens to examine its behavior at the atomic and electronic levels. mdpi.com For a molecule like Cycloheptylidenemethanone, such studies would be invaluable for understanding its fundamental chemical nature.

Electronic Structure Calculations and Analysis

Electronic structure calculations determine the arrangement and energies of electrons within a molecule. silicostudio.comicm.edu.pl Methods like Density Functional Theory (DFT) and Hartree-Fock are commonly employed to optimize molecular geometry and calculate various properties. mdpi.comicm.edu.pl These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Reaction Dynamics and Kinetics Modeling

Computational modeling can simulate the pathways of chemical reactions, providing insights into mechanisms and reaction rates that are often difficult to obtain experimentally. rsc.orgmdpi.com This involves mapping the energy landscape of a reaction and identifying the key structures involved.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic behavior of molecules can be observed over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal intricate details about conformational changes, solvent interactions, and reaction dynamics.

The seven-membered ring of cycloheptanone (B156872) affords it significant conformational flexibility. Molecular dynamics simulations are instrumental in exploring the potential energy surface of such molecules to identify stable conformers and the energy barriers between them. For cycloheptanone, the two most discussed conformations are the twist-chair and the boat forms.

Computational studies have shown that the twist-chair conformation is generally the more stable form. orientjchem.orgacs.org The transition between different conformations, such as from the chair family to the twist-boat, can also be mapped, providing insights into the molecule's flexibility and the energetic requirements for these changes. orientjchem.org The energy differences between these conformers are often subtle and can be influenced by the level of theory and basis set used in the calculations.

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Point Group
Twist-Chair0.00VariesC2
Chair~1.5 - 2.0VariesCs
Boat~2.5 - 3.0VariesCs
Twist-Boat~3.0 - 3.5VariesC2

This table presents a generalized summary of conformational analysis data for cycloheptanone based on available computational studies. The exact values can vary depending on the computational method and basis set used.

The surrounding solvent environment can significantly influence the reactivity of a molecule by stabilizing or destabilizing reactants, transition states, and products. Molecular dynamics simulations can explicitly model solvent molecules, providing a detailed picture of these interactions.

One key area where solvent effects are crucial is in the keto-enol tautomerism. For cyclic ketones like cycloheptanone, the equilibrium between the keto and enol forms is sensitive to solvent polarity. orientjchem.orgacs.org Polar solvents tend to stabilize the more polar keto form through dipole-dipole interactions and hydrogen bonding. orientjchem.org Computational studies on related cyclic ketones have demonstrated that polar solvents can increase the activation energy for enolization. rsc.org

MD simulations can be used to sample the solvent configurations around the solute molecule and calculate the free energy profile of a reaction, such as enolization, in different solvents. This allows for a quantitative understanding of how the solvent modulates the reaction barrier and the relative stability of the tautomers. For instance, studies on the keto-enol tautomerism of β-diketones have shown that the presence of explicit water molecules can significantly lower the tautomerization barrier by facilitating proton transfer. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are widely used to predict a range of molecular properties and to elucidate reaction mechanisms.

A critical application of DFT is the prediction of spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). These theoretical predictions can be compared with experimental data to validate the computed structure of a molecule and to aid in the assignment of experimental spectra.

For cycloheptanone, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for its different conformers. The calculated shifts can then be compared to experimental NMR data to determine the predominant conformation in solution. Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific vibrational modes of the molecule. A study on a derivative of cyclohexanone (B45756), 2-(2-hydroxy-benzylidene)-cyclohexanone, demonstrated good agreement between the DFT-calculated and experimental IR and UV-Vis spectra. researchgate.net

Spectroscopic ParameterCalculated Value (B3LYP/6-311+G(d,p))Experimental Value
C=O Stretch (IR, cm⁻¹)~1700-1720~1705
¹³C Chemical Shift (C=O, ppm)~210-215~213
¹H Chemical Shift (α-protons, ppm)~2.3-2.5~2.4

This table provides representative DFT-calculated spectroscopic data for cycloheptanone, which can be compared with experimental values for validation. The exact calculated values will depend on the specific functional and basis set employed.

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides detailed insights into reaction mechanisms that can be difficult to obtain experimentally.

A classic reaction of cyclic ketones is the Baeyer-Villiger oxidation, where a ketone is converted to a lactone. DFT studies on the Baeyer-Villiger oxidation of cyclohexanone with trifluoroperacetic acid have elucidated a neutral, two-step concerted mechanism. rsc.orgtru.ca These calculations revealed the structure of the Criegee intermediate and the subsequent transition state for the migratory insertion step, providing a detailed atomistic picture of the reaction pathway. rsc.orgtru.ca Such mechanistic studies can be extended to cycloheptanone to understand how ring size and flexibility influence the reaction barriers and regioselectivity of the oxidation.

Integration of Machine Learning in Computational Studies

The integration of machine learning (ML) with computational chemistry is a rapidly growing field that promises to accelerate the discovery and design of new molecules and materials. arxiv.orgresearchgate.netnih.gov ML models can be trained on large datasets of quantum chemical calculations to predict molecular properties and reaction outcomes with high accuracy and at a fraction of the computational cost. utk.edu

For a molecule like cycloheptanone, ML could be applied in several ways:

Developing Machine Learning Potentials (MLPs): MLPs can be trained on DFT-calculated energies and forces to create highly accurate force fields for molecular dynamics simulations. researchgate.neted.ac.uk This would allow for much longer and larger-scale simulations of cycloheptanone's conformational dynamics and its interactions in complex environments.

Predicting Reaction Barriers: ML models can be trained to predict the activation energies of reactions. dtu.dkwarwick.ac.ukchemrxiv.orgmit.eduresearchgate.net For example, a model could be developed to predict the barrier for the Baeyer-Villiger oxidation of a range of cyclic ketones, including cycloheptanone, based on their structural features.

Accelerating DFT Calculations: ML can be used to improve the accuracy of DFT calculations themselves, for instance, by developing more accurate exchange-correlation functionals. tru.ca

While the direct application of machine learning to the study of this compound or cycloheptanone is still an emerging area, the general advancements in the field of computational chemistry suggest that ML will play an increasingly important role in the theoretical investigation of such molecules in the future.

Advanced Spectroscopic Characterization of Cycloheptylidenemethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including cycloheptylidenemethanone. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular connectivity and environment of each nucleus can be assembled.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assessment of this compound. While complete spectral data for this compound is not extensively published, data from analogous structures, such as 2-cyclohepten-1-one, provide a strong basis for predicting its spectral features.

In the ¹H NMR spectrum, the protons on the exocyclic double bond are expected to appear in the olefinic region. The protons on the seven-membered ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons alpha to the carbonyl group are typically deshielded and would appear at a characteristic downfield shift.

The ¹³C NMR spectrum is equally informative. The carbonyl carbon is the most deshielded, appearing significantly downfield. The two sp² hybridized carbons of the exocyclic double bond would have distinct chemical shifts, with the carbon beta to the carbonyl group being more deshielded than the alpha carbon due to resonance effects. The remaining sp³ hybridized carbons of the cycloheptyl ring would appear in the aliphatic region of the spectrum.

A representative dataset for the related compound, 2-cyclohepten-1-one, is presented below to illustrate the expected chemical shift ranges.

Table 1: ¹H and ¹³C NMR Data for 2-Cyclohepten-1-one in CDCl₃

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2 6.58 (bs) 157.2
3 - 135.0
4 2.51 (m) 40.4
5 2.01 (m) 29.0
6 2.49 (m) 26.0
7 2.51 (m) 24.4

Data is illustrative for an analogous compound and may not represent the exact values for this compound.

To definitively assign all proton and carbon signals and to confirm the molecular structure of this compound, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would be crucial for tracing the connectivity of the protons within the seven-membered ring. Cross-peaks would be observed between geminal and vicinal protons, allowing for the assignment of the complex multiplets in the aliphatic region.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C assignments. This would allow for the unambiguous assignment of the carbon signals of the cycloheptyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to monitor reactions in real-time.

The IR and Raman spectra of this compound are expected to be dominated by the vibrational modes of the carbonyl group and the carbon-carbon double bond. The key characteristic bands are:

C=O Stretch: A strong absorption in the IR spectrum, typically in the range of 1690-1670 cm⁻¹, is characteristic of an α,β-unsaturated ketone. This band would also be present, though likely weaker, in the Raman spectrum. The conjugation with the double bond lowers the frequency compared to a saturated cyclic ketone.

C=C Stretch: The stretching vibration of the exocyclic double bond would give rise to a band in the region of 1640-1620 cm⁻¹. This band is often stronger in the Raman spectrum than in the IR spectrum.

C-H Stretches: The sp² C-H stretch of the vinylic proton would appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the cycloheptyl ring would be observed just below 3000 cm⁻¹.

Other Vibrations: The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various C-H bending and C-C stretching vibrations, providing a unique fingerprint for the molecule.

Table 2: Predicted IR and Raman Band Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
sp² C-H Stretch 3100-3000 Medium Medium
sp³ C-H Stretch 3000-2850 Strong Medium
C=O Stretch 1690-1670 Strong Weak-Medium
C=C Stretch 1640-1620 Medium Strong
C-H Bending 1470-1350 Medium Medium

In-situ IR and Raman spectroscopy are powerful techniques for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, for example, via an aldol condensation reaction, one could monitor the disappearance of the reactant carbonyl stretches (e.g., from cycloheptanone (B156872) and formaldehyde) and the simultaneous appearance of the characteristic C=O and C=C stretching bands of the α,β-unsaturated ketone product. This allows for the study of reaction kinetics and the optimization of reaction conditions without the need for sample workup.

Electronic Spectroscopy: UV-Visible (UV-Vis) and Photoluminescence

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the conjugated system of the carbonyl group and the exocyclic double bond gives rise to characteristic electronic absorptions.

The primary electronic transitions of interest are the π → π* and n → π* transitions.

π → π Transition:* This is a high-intensity absorption band resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For α,β-unsaturated ketones, this band is typically observed in the range of 210-250 nm.

n → π Transition:* This is a lower-intensity absorption band arising from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition occurs at a longer wavelength, typically in the range of 300-350 nm.

The exact position of these absorption maxima can be influenced by the solvent polarity and the presence of any substituents on the cycloheptyl ring.

Photoluminescence (fluorescence and phosphorescence) is generally weak or non-existent for simple α,β-unsaturated ketones at room temperature in solution, as non-radiative decay pathways are typically more efficient.

Table 3: Predicted UV-Visible Absorption Data for this compound

Electronic Transition Predicted λₘₐₓ (nm) Typical Molar Absorptivity (ε)
π → π* 210-250 High

Electronic Transitions and Conjugation Effects

The electronic structure of this compound, an α,β-unsaturated ketone, gives rise to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. fiveable.me The key to understanding its UV-Vis spectrum lies in the conjugated system formed by the carbonyl group (C=O) and the adjacent exocyclic carbon-carbon double bond (C=C). This conjugation results in the delocalization of π-electrons over the O=C–C=C framework, which influences the energy of the molecular orbitals. fiveable.meyoutube.com

The absorption of UV-Vis radiation promotes electrons from lower energy orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals. wikipedia.org For this compound, two primary electronic transitions are of significance:

π → π* Transition: This transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. Due to the extended conjugation in the molecule, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. youtube.com This results in a strong absorption band (high molar absorptivity, ε) at a longer wavelength (bathochromic shift) compared to non-conjugated systems. researchgate.net This intense absorption is often referred to as the K-band.

n → π* Transition: This transition involves the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to a π* anti-bonding orbital. researchgate.net These transitions are typically weaker (low molar absorptivity) and occur at longer wavelengths than the π → π* transition. This absorption is often referred to as the R-band. wikipedia.org

The position and intensity of these absorption maxima are sensitive to the solvent polarity and the presence of substituents on the cycloheptane (B1346806) ring or the methylene (B1212753) group. The conjugation effect is crucial; it increases the wavelength of the main π → π* absorption compared to isolated chromophores. youtube.com For instance, while a simple ketone might absorb below 200 nm, the conjugation in an α,β-unsaturated system shifts this absorption into the 215-250 nm range, making it readily observable. davuniversity.org

Table 1: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedExpected Wavelength (λmax) RangeRelative Intensity (εmax)
π → ππ (HOMO) → π (LUMO)215 - 250 nmHigh
n → πn → π (LUMO)> 300 nmLow

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•), which is a radical cation. youtube.com The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.

The molecular ion of this compound is expected to be prominent. slideshare.net Following ionization, the molecular ion undergoes fragmentation through characteristic pathways for cyclic ketones. whitman.eduwhitman.edu The primary fragmentation mechanism is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. jove.comjove.com For cyclic ketones, this initial cleavage does not immediately lead to the loss of a fragment, but rather to the formation of an open-chain radical ion. whitman.edu Subsequent cleavage events are required to produce smaller, detectable fragments.

Key fragmentation pathways for this compound would include:

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones. whitman.edu

McLafferty Rearrangement: While classic McLafferty rearrangements require a γ-hydrogen on a side chain, analogous hydrogen rearrangement processes can occur in cyclic systems, leading to characteristic neutral losses. whitman.edu

Loss of Neutral Molecules: Fragments corresponding to the loss of small, stable neutral molecules such as carbon monoxide (CO), ethene (C₂H₄), or other hydrocarbon fragments are common.

The resulting mass spectrum provides a unique "fingerprint" that can be used to confirm the identity of the compound by matching it against spectral libraries or by detailed interpretation of the fragmentation logic. youtube.com

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₈H₁₂O, Molecular Weight: 124.18 g/mol )

m/z ValueProposed Fragment IonFragmentation Pathway
124[C₈H₁₂O]⁺•Molecular Ion (M⁺•)
96[M - CO]⁺•Loss of carbon monoxide
81[M - CO - CH₃]⁺•Loss of CO followed by methyl radical
67[C₅H₇]⁺Cyclopentenyl cation, a common fragment in cyclic systems
55[C₄H₇]⁺Resulting from ring cleavage

X-ray Crystallography for Solid-State Structural Analysis

The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.govyoutube.com From this map, a detailed atomic model can be built and refined.

For this compound, X-ray crystallography would reveal critical structural features, including:

Conformation of the Cycloheptane Ring: The seven-membered cycloheptane ring is flexible and can adopt several low-energy conformations, such as the twist-chair and twist-boat. wikipedia.org The presence of two sp²-hybridized centers (the carbonyl carbon and the exocyclic methylene carbon) will impose significant conformational constraints, influencing the puckering of the ring.

Planarity of the Conjugated System: The analysis would confirm the degree of planarity of the O=C–C=C moiety, which is crucial for effective π-electron delocalization.

Intermolecular Interactions: The data would show how molecules pack in the crystal lattice, revealing any significant intermolecular forces, such as dipole-dipole interactions or C-H···O hydrogen bonds, which govern the solid-state properties of the compound.

While a specific crystal structure for this compound may not be publicly available, data from related cycloheptanone derivatives can provide valuable insights into the expected structural parameters. nih.govmdpi.com

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

ParameterDescriptionExpected Information
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.Provides data on crystal system and packing density.
Bond LengthsThe distances between bonded atoms (e.g., C=O, C=C, C-C).Confirms double and single bond character.
Bond AnglesThe angles between adjacent bonds (e.g., O=C-C, C=C-C).Reveals ring strain and conformational details.
Torsion AnglesThe dihedral angles that define the 3D shape of the ring.Determines the specific conformation (e.g., twist-chair).

Advanced and Hyphenated Spectroscopic Methods for Complex Systems

In many practical applications, this compound may be part of a complex mixture, such as a natural product extract or a synthetic reaction mixture. In these cases, advanced and hyphenated spectroscopic techniques are essential for separation, identification, and quantification. springernature.comnih.gov A hyphenated technique combines a separation method with a spectroscopic detection method online. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. chemijournal.comgla.ac.uk The gas chromatograph separates the components of a mixture based on their boiling points and interactions with a stationary phase. youtube.com As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for identification. mdpi.com The combination of the retention time from the GC and the mass spectrum from the MS offers a very high degree of confidence in compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): For derivatives of this compound that are less volatile, thermally labile, or of higher molecular weight, LC-MS is the preferred method. researchgate.net The liquid chromatograph separates components in the liquid phase, and various interfaces (e.g., electrospray ionization, ESI) are used to generate ions that can be analyzed by the mass spectrometer.

Tandem Mass Spectrometry (MS/MS): For unambiguous identification in highly complex matrices, tandem mass spectrometry is employed. researchgate.netyoutube.com In an MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected from the initial mass spectrum, fragmented through collision-induced dissociation, and a second mass spectrum of the resulting fragments is recorded. youtube.com This provides an additional layer of structural information, enhancing specificity and confidence in identification.

Other hyphenated techniques such as LC-NMR and LC-FTIR can also be applied to provide even more detailed structural information on components of a mixture without the need for complete isolation. nih.gov

Table 4: Comparison of Hyphenated Techniques for the Analysis of this compound Systems

TechniquePrincipleApplicability for this compoundInformation Provided
GC-MS Separates volatile compounds, followed by MS detection.Ideal for the parent compound and volatile derivatives.Retention time, molecular weight, and fragmentation pattern.
LC-MS Separates compounds in liquid phase, followed by MS detection.Suitable for non-volatile, polar, or thermally unstable derivatives.Retention time, molecular weight, and fragmentation pattern.
LC-NMR Separates compounds in liquid phase, followed by NMR detection.Provides detailed structural information on separated components.Complete structural connectivity and stereochemistry.
MS/MS Selects and fragments a specific ion for further MS analysis.Used for unambiguous identification in complex mixtures.Detailed parent-daughter ion relationships for structural confirmation.

Catalytic Applications of Cycloheptylidenemethanone and Its Derivatives

Cycloheptylidenemethanone as a Ligand or Ligand Precursor

There is no available research to suggest that this compound or its derivatives have been utilized as ligands or ligand precursors in either homogeneous or heterogeneous catalysis. The coordination chemistry of this compound with transition metals, a prerequisite for its use as a ligand, has not been described in the literature. Therefore, no data can be presented on its application in these fields.

Homogeneous Catalysis

No studies have been found that employ this compound as a ligand in homogeneous catalytic systems.

Heterogeneous Catalysis

There is no evidence of this compound being used as a component in the synthesis of heterogeneous catalysts.

Role in Organocatalysis

The potential for this compound to act as an organocatalyst has not been explored in the available scientific literature. While structurally related α,β-unsaturated ketones can participate in organocatalytic reactions, no studies have specifically investigated this compound in this capacity.

Biocatalysis Mediated by Enzymes and Microorganisms

There are no documented instances of this compound being used as a substrate or catalyst in biocatalytic processes involving enzymes or microorganisms. Research on the enzymatic transformation or microbial degradation of this specific compound is not available.

Photocatalytic Contributions

The photochemical properties of this compound and any potential applications in photocatalysis have not been reported. There is no information regarding its ability to absorb light and facilitate chemical reactions in a photocatalytic cycle.

Advanced Applications of this compound in Organic Synthesis Remain Undocumented in Publicly Accessible Research

A comprehensive review of scientific literature reveals a significant lack of specific information regarding the advanced applications of the chemical compound "this compound" in organic synthesis. Despite targeted searches focusing on its use in the total synthesis of complex natural products, methodology development for carbon-carbon bond formation, the creation of novel molecular architectures, and its applications in flow chemistry systems, no dedicated research findings or detailed data could be retrieved.

The outlined topics for which information was sought include:

Advanced Applications in Organic Synthesis Using Cycloheptylidenemethanone

Applications in Flow Chemistry Systems:The field of flow chemistry offers many advantages for chemical synthesis. However, searches for the application of Cycloheptylidenemethanone within these systems yielded no results, indicating it is not a commonly used reagent or substrate in this area of research.

The absence of data on this compound across these advanced and well-documented areas of organic synthesis suggests that the compound may be either a very niche reagent with applications described in proprietary or less accessible literature, a compound known by a different common or systematic name, or its potential in these areas has not yet been explored or published in the public domain. The specific citations provided in the query, nih.gov and, could not be accessed and may contain the specific information requested, but this information is not otherwise available through broad scientific database searches.

Consequently, the creation of a detailed and scientifically accurate article based on the provided outline for this compound is not possible at this time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cycloheptylidenemethanone, and how can their reproducibility be validated experimentally?

  • Methodological Answer : Begin by reviewing primary literature for reported methods, such as [1,7]-hydride shifts or photochemical rearrangements. Validate reproducibility by replicating procedures under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use spectroscopic techniques (e.g., 1H^{1}\text{H}/13C^{13}\text{C} NMR, IR) to confirm product identity and purity. Cross-reference melting points and spectral data with literature values. For novel derivatives, include elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

  • Methodological Answer : Consult safety data sheets (SDS) for hazard classification (e.g., flammability, toxicity). Implement engineering controls (fume hoods) and personal protective equipment (PPE: gloves, goggles). Design experiments with small quantities to minimize exposure risks. For spills, use inert adsorbents (e.g., vermiculite) and avoid water to prevent reactive byproducts. Document emergency procedures, including first-aid measures for inhalation or dermal contact .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Prioritize hyphenated techniques:

  • Structural elucidation : NMR (chemical shifts for carbonyl and cycloheptyl groups), X-ray crystallography for solid-state conformation.
  • Thermal stability : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
  • Solubility and partition coefficients : HPLC or shake-flask methods with logPP determination.
    Report uncertainties (e.g., ±0.1°C for melting points) and validate against reference standards .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer pathways. Perform kinetic studies (variable-temperature NMR or stopped-flow spectroscopy) to identify rate-determining steps. Computational modeling (DFT or MD simulations) can predict transition states and validate experimental observations. Compare intermediates via in-situ FTIR or mass spectrometry .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analysis of published datasets, focusing on variables such as assay type (e.g., cell-based vs. enzymatic), solvent systems, and concentration ranges. Apply statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases. Replicate conflicting studies under standardized protocols and validate using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. How can computational models improve the design of this compound-based inhibitors for enzymatic targets?

  • Methodological Answer : Employ molecular docking (AutoDock, Schrödinger Suite) to screen virtual libraries for binding poses. Validate with free-energy perturbation (FEP) or molecular dynamics (MD) simulations to assess stability. Cross-correlate with QSAR models to optimize substituent effects on IC50_{50}. Experimental validation via enzyme inhibition assays (e.g., Michaelis-Menten kinetics) is critical .

Q. What methodologies address the stability challenges of this compound in long-term storage?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV or LC-MS. Identify degradation products and pathways (e.g., oxidation, hydrolysis). Optimize storage conditions (desiccants, amber vials, inert gas purging) and formulate stabilizers (antioxidants like BHT) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound analogs?

  • Methodological Answer : Design a combinatorial library with systematic variation at key positions (e.g., cycloheptyl substituents, ketone modifications). Use high-throughput screening (HTS) for bioactivity profiling. Apply multivariate analysis (PCA, PLS) to correlate structural descriptors (Hammett σ, steric parameters) with activity. Validate hypotheses via focused synthesis and testing .

Guidelines for Data Presentation and Reproducibility

  • Experimental Reproducibility : Provide detailed protocols in supplementary materials, including raw data (e.g., NMR spectra, chromatograms) and instrument calibration records .
  • Conflict Resolution : Disclose all experimental variables (e.g., solvent purity, temperature gradients) and employ open-access data repositories for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.